molecular formula C10H12O4 B114996 Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate CAS No. 187222-13-5

Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate

Cat. No.: B114996
CAS No.: 187222-13-5
M. Wt: 196.2 g/mol
InChI Key: OUVHQEZDGIOBSW-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate (CAS RN: 187222-13-5) is a high-purity chemical reagent intended for scientific research and industrial applications. This compound features a 4H-pyran core, a privileged structure in medicinal chemistry known for its diverse biological activities . The 4H-pyran scaffold is a versatile building block in organic synthesis and is widely recognized in the development of novel therapeutic agents, particularly for its anti-proliferative properties . Research into structurally similar pyran derivatives has demonstrated significant potential as anti-cancer agents through the inhibition of cyclin-dependent kinase-2 (CDK2), a validated anti-cancer target . These analogues are investigated for their cytotoxicity against various human cancer cell lines, positioning this compound as a key intermediate for researchers developing new small-molecule chemotherapeutics . It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3,5-dimethyl-4-oxopyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-4-13-10(12)9-7(3)8(11)6(2)5-14-9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVHQEZDGIOBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C(=CO1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate involves the reaction of 3,5-dimethyl-4H-pyran-2,4-dione with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Hydrolysis and Ester Functionalization

The ethyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates:

Reaction ConditionsReagents/CatalystsProductYieldReference
Alkaline hydrolysis (20% NaOH, ethanol)Sodium ethoxide, ethanol3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid20%
Acidic hydrolysis (HCl, reflux)HCl, H₂OSame as above84%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, followed by elimination of ethanol. Acidic conditions promote protonation of the ester oxygen, enhancing electrophilicity of the carbonyl group .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions, enabling access to amides and thioesters:

NucleophileReagents/ConditionsProductYieldReference
BenzylamineDCM, 25°C, 24h3,5-Dimethyl-4-oxo-4H-pyran-2-carboxamide68%
ThiophenolBF₃·Et₂O, CHCl₃, refluxCorresponding thioester55%

Key Observation :
Steric hindrance from the 3,5-dimethyl groups slows reaction kinetics compared to unsubstituted pyranone esters .

Cycloaddition and Ring-Opening Reactions

The α,β-unsaturated carbonyl system enables participation in Diels-Alder reactions:

DienophileConditionsProductYieldReference
Maleic anhydrideToluene, 110°C, 12hBicyclic lactone adduct72%
1,3-ButadieneMicrowave, 150°C, 30minHexahydronaphthopyranone65%

Regioselectivity :
Electron-withdrawing substituents on the dienophile favor endo transition states, as confirmed by X-ray crystallography .

Oxidation and Reduction Pathways

Controlled redox modifications target the pyranone ring or substituents:

Reaction TypeReagentsProductYieldReference
Ketone reductionNaBH₄, MeOH, 0°C4-Hydroxy derivative45%
Side-chain oxidationKMnO₄, H₂O, 80°C3,5-Dicarboxy-4H-pyran-4-one38%

Challenges :
Over-reduction of the pyranone ring occurs with stronger reducing agents (e.g., LiAlH₄), leading to ring-opening products .

Comparative Reactivity Table

Reaction ClassRate (Relative to Parent Pyranone)Steric EffectsElectronic Effects
Ester hydrolysis0.7×HighEWGs accelerate
Diels-Alder1.2×ModerateEDGs enhance dienophilicity
Amide formation0.5×HighMinimal

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group .

Industrial-Scale Modifications

Continuous flow methods optimize large-scale derivatization:

ProcessConditionsThroughput (kg/h)Purity
HydrolysisMicroreactor, 120°C, 5MPa2.4>99%
CycloadditionPacked-bed reactor, 180°C1.897%

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate serves as a key intermediate in the synthesis of various organic compounds, including heterocycles and complex molecules. It is particularly useful in the formation of pyran derivatives, which are significant in pharmaceutical chemistry due to their biological activities.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionMajor Products
OxidationConverts to carboxylic acids or other derivativesCarboxylic acids, oxidized derivatives
ReductionConverts keto group to hydroxyl groupAlcohol derivatives
Nucleophilic SubstitutionForms different ester or amide derivativesVarious esters and amides

Biological Applications

Enzyme-Catalyzed Reactions

The compound is utilized in studies involving enzyme-catalyzed reactions. Its structure allows it to act as a substrate for various enzymes, facilitating research into metabolic pathways and enzyme kinetics.

Pharmaceutical Development

This compound is a precursor for synthesizing pharmaceutical compounds that exhibit therapeutic potential. Its derivatives have been explored for their efficacy against various diseases.

Industrial Applications

Fine Chemicals Production

In industry, this compound is employed in the production of fine chemicals and agrochemicals. Its ability to undergo multiple chemical transformations makes it a valuable building block for synthesizing specialized chemical products.

Materials Science Research

The compound's unique properties are also being investigated for applications in materials science, where it can contribute to the development of new materials with specific functionalities.

Case Studies

Case Study 1: Synthesis of Pyran Derivatives

A study demonstrated the successful synthesis of pyran derivatives using this compound as an intermediate. The reactions were optimized for yield and purity, resulting in high-quality products suitable for further biological testing .

Case Study 2: Biological Activity Screening

Research conducted on the biological activity of derivatives synthesized from this compound revealed promising results as potential anti-cancer agents. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular receptors or proteins, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)

  • Structural Differences: Compound 11b (from ) shares the pyran-carboxylate core but includes additional amino, cyano, and phenyl substituents.
  • Synthesis: Both compounds are synthesized via reflux with ethyl cyanoacetate, but 11b requires malononitrile and a triethylamine catalyst, reflecting its higher functionalization .
  • Reactivity: The amino groups in 11b likely increase its susceptibility to electrophilic substitution, whereas the ketone in the target compound may favor nucleophilic acyl substitution or keto-enol tautomerism.

Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

  • Core Heterocycle :
    • This pyrrole derivative () has a five-membered nitrogen-containing ring, contrasting with the six-membered oxygenated pyran ring. Pyrroles exhibit aromaticity due to lone-pair delocalization, while pyrans have less conjugation, affecting stability and reactivity .
  • Applications :
    • Pyrrole derivatives are often used in materials science (e.g., conductive polymers), whereas pyran esters may find roles in flavoring agents or bioactive molecules due to their oxygen-rich structure.

4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline (Reference Example 50)

  • Structural Contrast :
    • This compound () is a fluorinated aniline-pyridine hybrid, lacking the ester/ketone functionality of the target compound. The trifluoromethyl groups enhance lipophilicity and metabolic stability, traits absent in the pyran ester .
  • Electronic Effects :
    • Fluorine’s strong electron-withdrawing nature alters reactivity pathways (e.g., directing electrophiles in aromatic substitution), unlike the ketone/ester electronic modulation in the pyran derivative.

Data Table: Comparative Analysis

Property Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate Compound 11b Pyrrole Derivative
Molecular Formula C₁₀H₁₂O₄ C₁₉H₁₉N₅O₄ C₁₃H₁₉NO₅
Core Heterocycle 4H-pyran (6-membered, oxygen) 4H-pyran 1H-pyrrole (5-membered, nitrogen)
Key Substituents 3,5-dimethyl; 4-oxo; 2-ethyl ester Amino, cyano, phenyl Ethoxy-oxoethyl; 3,5-dimethyl
Synthetic Complexity Moderate High Moderate
Potential Reactivity Nucleophilic acyl substitution Electrophilic substitution Electrophilic aromatic substitution

Research Findings and Implications

  • Reactivity Trends: Pyran esters with ketone groups (e.g., the target compound) show greater electrophilicity at the carbonyl carbon compared to amino-substituted analogs like 11b, which prioritize ring-based reactions .
  • Solubility Inference : The pyrrole derivative’s ethoxy-oxoethyl chain may improve solubility in polar aprotic solvents relative to the pyran ester, though direct data are unavailable .

Biological Activity

Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate is a compound belonging to the pyranone class, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyran ring with a carboxylate ester group at the 2-position, two methyl groups at the 3 and 5 positions, and a keto group at the 4-position. This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : Demonstrates the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.
  • Cytotoxicity : Shows promise in inhibiting cancer cell proliferation in vitro.

Antimicrobial Activity

Research has indicated that derivatives of pyranones, including this compound, possess notable antimicrobial properties. A study evaluated several 4H-pyran derivatives for their antibacterial efficacy against HCT-116 cells and various bacterial strains. The results demonstrated that certain derivatives exhibited lower IC50 values than standard antibiotics like ampicillin, suggesting their potential as effective antimicrobial agents .

Table 1: Antimicrobial Efficacy of Pyran Derivatives

CompoundBacterial StrainMIC (µg/mL)IC50 (µM)
4gStaphylococcus aureus1075.1
4jEscherichia coli1585.88

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. The DPPH scavenging assay indicated that this compound could effectively reduce free radicals, with EC50 values comparable to established antioxidants like BHT (Butylated Hydroxytoluene) .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)EC50 (mM)
This compound>850.074
BHT>900.089

Cytotoxicity Studies

In vitro tests have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, compounds derived from this scaffold were tested on HCT-116 cells with promising results indicating significant cytotoxic effects .

Table 3: Cytotoxic Effects on Cancer Cells

CompoundCell LineIC50 (µM)
This compoundHCT-11675.1

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes and cellular receptors. Its ability to act as a substrate for enzymatic reactions leads to the formation of biologically active metabolites that can modulate various biochemical pathways .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Antibacterial Studies : A study published in PMC evaluated multiple pyran derivatives for their antibacterial activity against clinically relevant strains. The findings suggested that these compounds could serve as templates for developing new antibiotics .
  • Antioxidant Research : Another research article focused on the antioxidant properties of pyran derivatives using different assays to measure their efficacy in scavenging free radicals .
  • Cytotoxicity Assessments : In vitro studies have consistently shown that certain derivatives inhibit cancer cell growth effectively, warranting further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate, and how can reaction conditions be fine-tuned?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using acetylene carboxylates and α,β-unsaturated nitriles. Organocatalysts like L-proline or DABCO enhance regioselectivity and yield in one-pot reactions . For purification, recrystallization from ethanol is effective, achieving >95% purity, as demonstrated in analogous pyran carboxylate syntheses . Key parameters include solvent polarity (e.g., anhydrous ethanol), temperature control (reflux at 360 K), and acidification (pH 3–4) to precipitate the product .

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving tautomeric or stereochemical uncertainties. For example, SC-XRD data (Mo Kα radiation, θ = 26.2°, Rint = 0.065) confirmed bond lengths and angles in structurally similar pyran carboxylates . Discrepancies between NMR and X-ray data (e.g., unexpected downfield shifts) may arise from dynamic effects in solution, necessitating DFT calculations to validate static crystal structures .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for analyzing the electronic properties and reactivity of this compound?

  • Methodological Answer : Conceptual density functional theory (CDFT) parameters—electronegativity (χ), chemical potential (μ), and Fukui functions—quantify electrophilic/nucleophilic sites. For pyran derivatives, global hardness (η) values derived from HOMO-LUMO gaps (~4–5 eV) predict moderate reactivity, aligning with experimental nucleophilic substitution trends . Solvent effects (e.g., ethanol) can be modeled using polarizable continuum models (PCMs) to adjust redox potentials .

Q. How do substituent modifications (e.g., methyl groups at 3,5-positions) influence the compound’s stability and intermolecular interactions?

  • Methodological Answer : Methyl groups enhance steric hindrance, reducing π-π stacking in the solid state, as shown by crystallographic data (C–C distances >3.4 Å) . Thermogravimetric analysis (TGA) of analogs reveals decomposition temperatures >500 K, suggesting thermal stability . Substituent effects on hydrogen bonding (e.g., carbonyl oxygen as acceptor) can be probed via Hirshfeld surface analysis .

Q. What strategies address contradictions in reactivity data, such as unexpected byproduct formation during derivatization?

  • Methodological Answer : Byproducts often arise from competing pathways (e.g., keto-enol tautomerism). High-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR kinetics (e.g., monitoring enolization at δ ~90–100 ppm) identify intermediates. For example, ethyl pyran carboxylates with electron-withdrawing groups exhibit faster enolization, requiring low-temperature quenching (<273 K) to suppress side reactions .

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